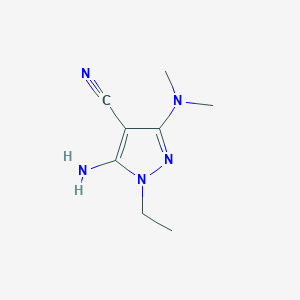

5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate. The reaction proceeds through the loss of dimethylamine, followed by cyclization via nucleophilic attack on the cyano group . This method is efficient and yields the desired pyrazole derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, employing green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The pyrazole ring is generally resistant to oxidation, but the side chains can be oxidized under specific conditions.

Reduction: The compound can be reduced to form pyrazoline or pyrazolidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate can be used to oxidize the side chains.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) can reduce the compound.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Pyrazoline and pyrazolidine derivatives.

Substitution: Halogenated or sulfonylated pyrazole derivatives.

Scientific Research Applications

5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide

- 5-Amino-1-(4-methylphenyl)pyrazole

- 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole

Uniqueness

5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its dimethylamino and ethyl substituents, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity to biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Characteristics:

| Property | Details |

|---|---|

| CAS Number | 1597628-47-1 |

| Molecular Formula | C₁₂H₁₅N₅ |

| Molecular Weight | 227.27 g/mol |

| IUPAC Name | This compound |

The synthesis of this compound typically involves the reaction of hydrazine derivatives with ethyl acetoacetate under controlled conditions, often utilizing solvents like ethanol or methanol at temperatures ranging from 0°C to 78°C. Recent advancements have explored solvent-free methods to enhance yield and reduce environmental impact .

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies reported a half-maximal inhibitory concentration (IC50) in the low micromolar range, indicating potent activity against cancer cells while exhibiting lower toxicity to normal cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. In animal models, it has been shown to reduce edema significantly, suggesting its potential utility in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound inhibits various kinases and enzymes involved in cell signaling pathways, which are crucial for cancer cell proliferation and inflammation.

- Cell Cycle Arrest: Studies have indicated that it can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell growth .

- Apoptosis Induction: It may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines: A study evaluated the compound against various cancer types, showing promising results with IC50 values ranging from 0.08 to 12.07 mM across different cell lines .

- Anti-inflammatory Efficacy: In a carrageenan-induced paw edema model, the compound exhibited significant anti-inflammatory effects, demonstrating its potential as an effective treatment for inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with similar pyrazole derivatives:

| Compound | Anticancer Activity (IC50) | Anti-inflammatory Activity (Edema Reduction %) |

|---|---|---|

| This compound | Low micromolar range | Significant reduction observed |

| 5-Amino-3-(methylamino)-1H-pyrazole-4-carbonitrile | Moderate | Moderate reduction |

| 5-Amino-1-(phenyl)-1H-pyrazole-4-carbonitrile | High | Low |

Properties

Molecular Formula |

C8H13N5 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-amino-3-(dimethylamino)-1-ethylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C8H13N5/c1-4-13-7(10)6(5-9)8(11-13)12(2)3/h4,10H2,1-3H3 |

InChI Key |

NETNZLWOFCRYSL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)N(C)C)C#N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.